Synthesis and Characterization of 3-Cyclohexene-1-carbothioamide
Synthesis and Characterization of 3-Cyclohexene-1-carbothioamide
Technical Guide for Research & Development
Executive Summary
3-Cyclohexene-1-carbothioamide (CAS 64011-70-7) is a versatile organosulfur building block, primarily utilized in the synthesis of thiazole-based heterocycles, pharmaceutical intermediates, and as a chiral scaffold in asymmetric catalysis.[1][2] Its structure features a reactive thioamide group conjugated to a cyclohexene ring, offering unique functionalization opportunities via the alkene (e.g., epoxidation, hydroboration) or the thioamide (e.g., Hantzsch thiazole synthesis).
This guide details the two most robust synthetic pathways: thionation of 3-cyclohexene-1-carboxamide using Lawesson’s Reagent (recommended for laboratory scale) and thiohydrolysis of 3-cyclohexene-1-carbonitrile (recommended for scale-up). It includes critical characterization parameters to ensure product integrity.
Strategic Retrosynthesis
The synthesis of 3-cyclohexene-1-carbothioamide is best approached by functional group interconversion of the corresponding amide or nitrile, both of which are accessible via the Diels-Alder reaction of 1,3-butadiene with appropriate dienophiles (acrylamide or acrylonitrile).
Figure 1: Retrosynthetic analysis showing the two primary routes from butadiene-derived precursors.
Experimental Protocols
Method A: Thionation via Lawesson’s Reagent (Primary Route)
This method is preferred for laboratory-scale synthesis (1–50 g) due to its high selectivity, mild conditions, and ease of workup compared to Phosphorus Pentasulfide (
Reaction Principle: Lawesson’s Reagent (LR) dissociates into a reactive dithiophosphine ylide, which reacts with the amide carbonyl oxygen in a mechanism analogous to the Wittig reaction, forming a thiaoxaphosphetane intermediate that collapses to the thioamide.
Materials:
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Substrate: 3-Cyclohexene-1-carboxamide (1.0 eq)
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Reagent: Lawesson’s Reagent (0.6 eq)
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Solvent: Anhydrous THF or Toluene (0.2 M concentration)
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Atmosphere: Nitrogen or Argon
Step-by-Step Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Dissolution: Charge the flask with 3-cyclohexene-1-carboxamide (e.g., 10 mmol, 1.25 g) and anhydrous THF (50 mL). Stir until fully dissolved.
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Addition: Add Lawesson’s Reagent (6.0 mmol, 2.43 g) in a single portion. The mixture is typically heterogeneous initially.
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Reaction: Heat the mixture to reflux (66 °C for THF, 110 °C for Toluene) for 2–4 hours.
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Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The thioamide product is less polar (higher
) than the starting amide.
-
-
Workup:
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Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo to roughly 10% of the original volume.
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Direct Purification: Load the concentrated crude directly onto a silica gel column. (Avoid aqueous workup if possible to prevent hydrolysis and handling of foul-smelling byproducts).
-
-
Purification: Flash chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3).
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Note: The byproduct of Lawesson’s reagent is a polar polysiloxane-like polymer that remains at the baseline.
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Method B: Thiohydrolysis of Nitrile (Scale-Up Route)
For larger scales (>50 g), using Lawesson’s reagent becomes cost-prohibitive. The addition of hydrogen sulfide to 3-cyclohexene-1-carbonitrile is the economical alternative.
Reagents:
-
3-Cyclohexene-1-carbonitrile
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Ammonium sulfide
(20% aq. solution) or Thioacetamide/HCl (in situ generation) -
Solvent: DMF or Ethanol
Protocol Summary:
-
Dissolve nitrile in DMF/Ethanol (1:1).
-
Add excess ammonium sulfide or bubble
gas (requires strict safety controls) in the presence of a base catalyst (Diethylamine). -
Heat to 60 °C in a sealed pressure vessel for 12 hours.
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Pour into ice water; the thioamide precipitates as a solid. Filter and recrystallize from ethanol.
Characterization & Data Analysis
Verification of the thioamide functional group is critical, as partial thionation or hydrolysis back to the amide are common pitfalls.
Spectroscopic Data (Expected)
| Technique | Parameter | Key Signal / Value | Structural Assignment |
| 9.0 – 10.0 (br s, 1H) | N-H (Thioamide protons are significantly downfield of amides) | ||
| 8.5 – 9.5 (br s, 1H) | N-H (Second proton, often distinct due to restricted rotation) | ||
| 5.6 – 5.8 (m, 2H) | Alkene protons (–CH=CH–) | ||
| 2.6 – 2.8 (m, 1H) | C1-H ( | ||
| 205 – 210 | C=S (Thiocarbonyl carbon) | ||
| 125 – 127 | Alkene carbons | ||
| IR | 3100 – 3400 | N-H Stretch (Broad, strong) | |
| 1620 – 1640 | |||
| 1100 – 1400 | C=S Stretch (Often mixed modes, look for bands absent in amide) | ||
| MS | m/z | 141.06 | Molecular Ion (C |
Critical Quality Attributes (CQA)
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Appearance: Yellowish crystalline solid (Amides are typically white; the C=S bond imparts a yellow hue).
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Solubility: Soluble in DCM, THF, Ethanol, DMSO. Sparingly soluble in water.[3]
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Melting Point: Typically 110–130 °C (Exact value depends on enantiomeric purity if chiral; racemate may differ).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the synthesis and purification.
Figure 2: Experimental workflow for the synthesis and purification of the target thioamide.
Safety & Handling (E-E-A-T)
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Lawesson’s Reagent: Releases
and foul-smelling phosphorus byproducts upon hydrolysis. All weighing and reactions must be performed in a well-ventilated fume hood. -
Thioamides: Generally considered goitrogenic (thyroid interfering) upon chronic exposure. Wear nitrile gloves and avoid dust inhalation.
-
Waste Disposal: Aqueous waste from these reactions often contains sulfides. Treat with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal, preventing
evolution in acidic waste streams.
References
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Lawesson’s Reagent Methodology: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link
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General Thioamide Synthesis: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link
- Diels-Alder Precursors: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Standard text for cyclohexene synthesis).
- Nitrile Thiohydrolysis: Liboska, R., et al. (2021). Efficient synthesis of thioamides from nitriles. Synthesis, 53(04), 725-734.
Sources
- 1. 3-Cyclohexene-1-carboxamide | C7H11NO | CID 301015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]
